N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-3-10(17)14-12-11(15-18-16-12)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIXQAVUWGVUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NON=C1C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with butanoyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its antitubercular activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Key Observations :
- Yield: Longer acyl chains (e.g., heptanoyl) may reduce reaction efficiency due to steric hindrance, whereas cyclic groups (e.g., cyclohexanecarbonyl) improve yield .
- Bioactivity : Cyclohexanecarboxamide derivatives exhibit superior antiproliferative potency, likely due to enhanced membrane permeability from the rigid cyclic structure . The butanamide analog, with a shorter alkyl chain, may balance solubility and lipophilicity, though experimental validation is needed.
Comparison with ANAZF (Aminonitroazofurazan)
ANAZF (CAS 155438-11-2), a nitro-functionalized 1,2,5-oxadiazole azo compound, serves as a high-energy material rather than a therapeutic agent . Unlike N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide, ANAZF’s nitro and diazenyl groups confer explosive properties, highlighting the divergent applications of oxadiazole chemistry .
Discussion and Implications
- Alkyl Chain Length : Longer chains (e.g., heptanamide) may improve lipid bilayer interaction but reduce aqueous solubility.
- Cyclic vs. Linear Groups : Cyclohexanecarboxamide’s rigidity enhances target binding and metabolic stability .
- Chlorophenyl Substituent : The electron-withdrawing chloro group stabilizes the oxadiazole ring and may modulate electronic interactions with biological targets.
Biological Activity
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Molecular Formula: C14H14ClN3O
Molecular Weight: 275.73 g/mol
CAS Number: 26218-72-4
Structure: The compound features a butanamide group attached to a 1,2,5-oxadiazole ring substituted with a 4-chlorophenyl moiety.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antibacterial and enzyme inhibitory effects.
Antibacterial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit varying degrees of antibacterial activity. For instance, studies have shown that related oxadiazole derivatives demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other tested strains | Weak to Moderate |
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurotransmission and urea metabolism, respectively.
In a comparative study, several oxadiazole derivatives were evaluated for their AChE inhibitory activity with IC50 values ranging from 0.63 µM to 6.28 µM. For example:
| Compound | IC50 (µM) |
|---|---|
| Compound 7l | 2.14 ± 0.003 |
| Compound 7m | 0.63 ± 0.001 |
| Compound 7n | 2.17 ± 0.006 |
| Reference (Thiourea) | 21.25 ± 0.15 |
These results indicate that this compound and its derivatives could serve as effective leads in the development of new therapeutic agents targeting these enzymes .
Case Studies
Several case studies have highlighted the biological potential of oxadiazole derivatives:
- Antimicrobial Studies : A study published in the Brazilian Journal of Pharmaceutical Sciences reported that synthesized oxadiazole derivatives exhibited significant antibacterial activity against various strains, suggesting their potential as new antibiotics .
- Enzyme Inhibition Research : Another study demonstrated that certain oxadiazole compounds effectively inhibited urease activity, which is critical in treating conditions like kidney stones and urinary infections .
- Pharmacological Assessments : Research has indicated that oxadiazoles possess anti-inflammatory and analgesic properties, further supporting their therapeutic potential .
Q & A
Q. What are the common synthetic routes for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting a 1,2,5-oxadiazole precursor (e.g., 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine) with butanoyl chloride in the presence of a base like NaH in anhydrous DMF. Key optimization parameters include:
- Solvent choice : Anhydrous DMF ensures solubility and minimizes side reactions .
- Temperature : Reactions are often conducted at room temperature to prevent decomposition of sensitive intermediates.
- Purification : Column chromatography or recrystallization (e.g., using dichloromethane) improves yield and purity .
Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for structural confirmation?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and spectrometric techniques:
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- NMR (¹H and ¹³C) : Confirms substituent positions and electronic environments. For example, the 4-chlorophenyl group shows characteristic aromatic proton splitting patterns .
- HRMS : Validates molecular weight and isotopic patterns .
Q. What preliminary biological assays are recommended to evaluate its potential therapeutic applications?
Methodological Answer: Initial screening should focus on:
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety profiles .
- Enzyme Inhibition : Target-specific assays (e.g., COX-2 for anti-inflammatory activity) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can structure–activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer: SAR studies involve systematic modification of the:
- Oxadiazole core : Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-position enhances antiplasmodial activity .
- Amide substituent : Bulky substituents (e.g., 3-methylbenzamide) improve metabolic stability .
- Chlorophenyl group : Halogen substitution (e.g., fluorine) can optimize pharmacokinetic properties .
Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with target binding affinity .
Q. How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer: Contradictions often arise from variations in:
- Assay conditions : Standardize protocols (e.g., pH, temperature) and use reference compounds (e.g., chloroquine for antiplasmodial assays) .
- Compound purity : Validate purity via HPLC (>95%) and control for degradation products .
- Cell line specificity : Cross-validate results using primary cells and in vivo models .
Q. What advanced spectroscopic or crystallographic methods elucidate conformational dynamics and intermolecular interactions?
Methodological Answer:
- Single-crystal X-ray diffraction : Resolves bond angles, torsion angles, and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) .
- DFT calculations : Predict electronic properties and optimize geometries for comparison with experimental data .
- Solid-state NMR : Probes molecular packing and polymorphism, critical for formulation studies .
Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?
Methodological Answer:
- Process Chemistry : Replace NaH with safer bases (e.g., K₂CO₃) in scalable solvents like THF .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR monitoring) to track reaction progress .
- Crystallization Engineering : Optimize cooling rates and solvent mixtures to control particle size and polymorphism .
Q. What strategies mitigate oxidative or hydrolytic degradation during storage and biological assays?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation pathways .
- Formulation : Use lyophilization or encapsulation in cyclodextrins to protect the amide bond from hydrolysis .
- Antioxidants : Add BHT or ascorbic acid to buffers for in vitro assays to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
